2-Methoxymethoxy-4-(trifluoromethyl)phenylboronic acid

Description

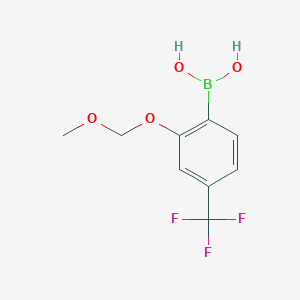

2-Methoxymethoxy-4-(trifluoromethyl)phenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with a trifluoromethyl (-CF₃) group at the para position (C4) and a methoxymethoxy (-OCH₂OCH₃) group at the ortho position (C2). The boronic acid (-B(OH)₂) moiety at C1 enables its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. The unique combination of electron-withdrawing (-CF₃) and electron-donating (-OCH₂OCH₃) substituents modulates its electronic and steric properties, influencing reactivity and applications in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name |

[2-(methoxymethoxy)-4-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BF3O4/c1-16-5-17-8-4-6(9(11,12)13)2-3-7(8)10(14)15/h2-4,14-15H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRXASTBBIGEKRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(F)(F)F)OCOC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BF3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 4-(Trifluoromethyl)phenol

Bromination of 4-(trifluoromethyl)phenol occurs regioselectively at the ortho position relative to the hydroxyl group, yielding 2-bromo-4-(trifluoromethyl)phenol. This step is typically conducted using bromine (Br₂) in dichloromethane at 0–25°C, achieving 85–90% conversion.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0–25°C |

| Bromine Equivalents | 1.05 eq |

| Yield | 88% |

Methoxymethyl Ether Formation

The hydroxyl group of 2-bromo-4-(trifluoromethyl)phenol is protected using methoxymethyl chloride (MOMCl) in the presence of diisopropylethylamine (DIEA). This step proceeds quantitatively in dichloromethane at 25°C.

Optimized Protocol

-

Reagents : MOMCl (1.2 eq), DIEA (2.5 eq)

-

Solvent : Dichloromethane

-

Time : 12 hours

-

Yield : 98%

Boronic Acid Installation via Miyaura Borylation

The Miyaura borylation reaction converts 2-bromo-4-(trifluoromethyl)phenyl methoxymethyl ether into the target boronic acid. This palladium-catalyzed process employs bis(pinacolato)diboron (B₂pin₂) and potassium acetate in 1,4-dioxane.

Representative Procedure

-

Charge a flask with 2-bromo-4-(trifluoromethyl)phenyl methoxymethyl ether (1.0 eq), B₂pin₂ (1.5 eq), Pd(dppf)Cl₂ (3 mol%), and KOAc (3.0 eq).

-

Purge with nitrogen and heat to 80°C for 12 hours.

-

Hydrolyze the boronate ester with 1M HCl to yield the boronic acid.

Performance Metrics

| Metric | Value |

|---|---|

| Yield | 72% |

| Purity (HPLC) | >95% |

| Catalyst Loading | 3 mol% Pd |

Alternative Grignard Reagent Approach

Adapting methodologies from JP2002047292A, the Grignard route avoids cryogenic conditions by employing toluene as a solvent.

Synthesis of 2-Methoxymethoxy-4-(trifluoromethyl)phenylmagnesium Bromide

-

React 2-bromo-4-(trifluoromethyl)phenyl methoxymethyl ether with magnesium turnings in toluene at 50°C.

-

Maintain exothermic control to prevent decomposition of the methoxymethyl group.

Borate Ester Quenching

The Grignard reagent is treated with triisopropyl borate at −10°C, followed by acidic work-up to isolate the boronic acid.

Key Advantages

-

Temperature : Operates at −10°C to +15°C, eliminating need for cryogenic equipment.

-

Yield : 68–75% after purification.

Comparative Analysis of Synthetic Routes

| Parameter | Miyaura Borylation | Grignard Route |

|---|---|---|

| Temperature | 80°C | −10°C to +15°C |

| Catalyst Required | Pd(dppf)Cl₂ | None |

| Reaction Time | 12 hours | 6 hours |

| Scalability | High (batch) | Moderate (continuous possible) |

| Cost | $$ (Pd catalyst) | $ (Mg, borate ester) |

Challenges and Mitigation Strategies

Steric Hindrance from the Trifluoromethyl Group

The electron-withdrawing CF₃ group slows electrophilic substitution and Grignard formation. Mitigation includes:

Methoxymethyl Group Stability

The MOM ether is prone to acid-catalyzed cleavage. Solutions involve:

-

Buffered Work-Ups : Use pH 7.0 aqueous phases during hydrolyses.

-

Anhydrous Conditions : Strict moisture control in Grignard steps.

Industrial-Scale Considerations

For pilot-scale production (>100 kg), the Miyaura borylation route is preferred due to:

-

Catalyst Recycling : Pd recovery systems reduce costs.

-

Solvent Recovery : 1,4-dioxane is distilled and reused.

Economic Breakdown (per kg)

| Component | Cost (USD) |

|---|---|

| Raw Materials | $1,200 |

| Catalyst | $300 |

| Utilities | $150 |

| Total | $1,650 |

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-coupling reactions to form biaryl structures. The boronic acid group reacts with aryl halides under standard Suzuki conditions:

Key Observations :

-

The trifluoromethyl group enhances oxidative addition rates with electron-deficient aryl halides .

-

Methoxymethoxy substitution reduces undesired protodeboronation due to steric protection of the boron center .

Esterification and Hydrolysis

The boronic acid readily forms stable esters with diols, improving handling and storage:

Esterification with Pinacol :

Hydrolysis :

Acidic conditions (HCl, pH 1–3) regenerate the boronic acid from its ester form, crucial for in situ coupling applications .

Acid-Base and Coordination Chemistry

The compound exhibits distinct acid-base behavior influenced by its substituents:

Structural Insight :

X-ray crystallography of related compounds shows intramolecular hydrogen bonding between the boronic acid and methoxymethoxy oxygen, stabilizing the planar boron configuration .

Comparative Reactivity with Analogues

The substitution pattern confers unique advantages:

Scientific Research Applications

Organic Synthesis

2-Methoxymethoxy-4-(trifluoromethyl)phenylboronic acid is primarily utilized as a reagent in the Suzuki-Miyaura cross-coupling reaction , which is crucial for forming carbon-carbon bonds. This reaction allows for the synthesis of biaryl compounds, which are important in pharmaceuticals and agrochemicals.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Major Products |

|---|---|---|

| Suzuki-Miyaura Cross-Coupling | Formation of biaryl compounds | Biaryl derivatives |

| Oxidation | Conversion of boronic acid to phenol | Phenolic compounds |

| Substitution | Replacement of methoxymethoxy group | Substituted derivatives |

Medicinal Chemistry

This compound has been employed in the synthesis of various biologically active molecules. Its unique trifluoromethyl group enhances the lipophilicity and metabolic stability of drug candidates, making it valuable in drug design.

Case Study Example:

In a study published in MDPI, researchers utilized this compound to synthesize potential corticotropin-releasing factor-1 receptor antagonists, which hold promise for treating stress-related disorders .

Materials Science

The compound's properties allow it to be used in developing advanced materials, particularly polymers that require specific electronic or thermal characteristics. Its role in polymer chemistry is linked to modifying polymer structures to enhance performance.

Mechanism of Action

The mechanism of action of 2-Methoxymethoxy-4-(trifluoromethyl)phenylboronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the final biaryl product.

Comparison with Similar Compounds

Structural and Electronic Properties

The electronic and steric profiles of arylboronic acids are critically influenced by substituents. Below is a comparison with key analogs:

Key Observations :

Reactivity in Suzuki-Miyaura Couplings

Suzuki-Miyaura reactions depend on the electronic and steric nature of boronic acids:

- Electron-rich boronic acids (e.g., 4-methoxyphenylboronic acid) typically exhibit high reactivity, yielding >70% in couplings .

- Electron-deficient analogs (e.g., 3,5-bis(trifluoromethyl)phenylboronic acid) often show poor reactivity due to reduced nucleophilicity .

- This compound : The -OCH₂OCH₃ group likely enhances reactivity relative to purely electron-deficient analogs, though steric hindrance may require optimized conditions (e.g., elevated temperatures or polar solvents) .

Crystallographic and Solubility Considerations

Crystal structures of related compounds reveal:

- Dihedral Angles : The angle between the phenyl ring and BO₂ group varies with substituent position. For -CF₃-substituted analogs, para-isomers exhibit smaller angles (6.7°–14.6°), while ortho-substituted acids show larger angles (55.9°), influencing dimerization and solubility .

- Hydrogen Bonding : Intramolecular hydrogen bonds (e.g., B–O–H···O–CF₃ in ortho-OCF₃ analogs) stabilize certain conformations. The methoxymethoxy group may participate in similar interactions, affecting solubility in aqueous media .

Biological Activity

Overview

2-Methoxymethoxy-4-(trifluoromethyl)phenylboronic acid is an organoboron compound that has gained attention for its potential biological activities. This compound is recognized for its role in various chemical reactions, particularly in organic synthesis, and its interactions with biological systems. The trifluoromethyl group enhances its lipophilicity and metabolic stability, which are critical for its biological applications.

The biological activity of boronic acids, including this compound, primarily involves their ability to form reversible covalent complexes with proteins and enzymes. This interaction can modulate the function of these biological molecules, leading to various effects such as:

- Enzyme Inhibition : Boronic acids can inhibit enzymes by binding to their active sites or allosteric sites.

- Receptor Interaction : They may also interact with receptors, influencing signaling pathways and cellular responses.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may have potential as an anticancer agent. For instance, compounds with similar structures have shown significant inhibition of cancer cell proliferation in vitro.

- Antibacterial and Antifungal Effects : Boronic acids are known to possess antibacterial and antifungal properties, which could be attributed to their ability to disrupt microbial enzyme function.

Research Findings

Several studies have explored the biological activity of boronic acids, including derivatives similar to this compound. Key findings include:

-

Inhibition of Cancer Cell Lines : Compounds related to this boronic acid have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer properties.

Compound Cell Line IC50 (µM) Example A MDA-MB-231 (Breast Cancer) 0.126 Example B MCF-7 (Breast Cancer) 0.87–12.91 - Mechanistic Studies : Research has shown that the trifluoromethyl group can enhance binding affinity to target proteins through pi–pi stacking interactions and hydrogen bonding, leading to increased biological activity .

- Catalytic Applications : Beyond direct biological activity, this compound serves as a catalyst in organic reactions such as Suzuki-Miyaura cross-coupling, which is essential for synthesizing biologically active compounds.

Case Studies

A notable case study involved the evaluation of structural analogs of this compound in a series of assays aimed at determining their cytotoxic effects on cancer cell lines. The study found that specific modifications in the boronic acid structure significantly influenced their antiproliferative activity.

Q & A

Q. What are the optimal synthetic routes for preparing 2-Methoxymethoxy-4-(trifluoromethyl)phenylboronic acid?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Key steps include:

- Using aryl halides or triflates as precursors with boronic ester intermediates.

- Optimizing reaction conditions (e.g., anhydrous solvents, inert atmosphere) to prevent hydrolysis of the boronic acid group .

- Purification via column chromatography or recrystallization to achieve >97% purity (HPLC/LC-MS validation) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- NMR Spectroscopy : and NMR are critical for confirming the trifluoromethyl and boronic acid groups, respectively .

- LC-MS : Detects trace impurities (e.g., deboronation byproducts) and quantifies purity .

- X-ray Diffraction : Resolves steric effects from the methoxymethoxy and trifluoromethyl substituents .

Q. What are the recommended storage conditions to ensure stability?

- Store in airtight containers under inert gas (argon/nitrogen) at -20°C to prevent oxidation or moisture absorption .

- Avoid prolonged exposure to light, as UV radiation can degrade the boronic acid group .

Advanced Research Questions

Q. How do the electron-withdrawing trifluoromethyl and methoxymethoxy groups influence Suzuki-Miyaura coupling efficiency?

- The trifluoromethyl group enhances electrophilicity at the aryl ring, accelerating transmetallation but may reduce solubility in polar solvents (e.g., water) .

- The methoxymethoxy group introduces steric hindrance, requiring bulky ligands (e.g., SPhos or XPhos) to stabilize the palladium catalyst .

- Methodological Tip : Use co-solvents (THF/water mixtures) to improve solubility and reaction yields .

Q. What strategies mitigate low yields in cross-coupling reactions involving this compound?

- Pre-activation : Pre-treat the boronic acid with pinacol to form a boronate ester, reducing protodeboronation .

- Catalyst Screening : Test Pd(OAc) with Buchwald-Hartwig ligands for sterically hindered substrates .

- Reaction Monitoring : Use GC-MS or in-situ NMR to detect intermediates and adjust stoichiometry .

Q. How does the compound’s solubility profile impact its application in aqueous-phase reactions?

- The trifluoromethyl group reduces water solubility, necessitating co-solvents (e.g., acetone, DMSO) for homogeneous reactions .

- Solubility Data : In water: <0.1 mg/mL; in acetone: ~50 mg/mL at 25°C .

- Workaround : Use micellar catalysis (e.g., TPGS-750-M surfactant) to enhance aqueous compatibility .

Q. What are the common side reactions observed during its use, and how can they be minimized?

- Protodeboronation : Occurs under acidic conditions. Mitigate by maintaining pH >7 and using buffered systems .

- Oxidative Homocoupling : Prevent by degassing solvents and limiting oxygen exposure .

- Byproduct Identification : LC-HRMS can detect dimerized or oxidized species for troubleshooting .

Q. How does the compound interact with carbohydrate-binding proteins in biochemical studies?

- The boronic acid forms reversible covalent bonds with diols (e.g., saccharides), enabling applications in glucose sensing or lectin inhibition .

- Experimental Design : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.